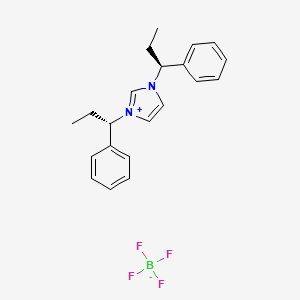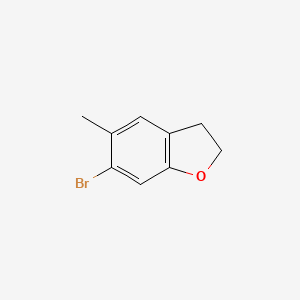
(E)-3-methoxyacryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methoxyacryloyl chloride is an organic compound characterized by its molecular structure, which includes a methoxy group attached to an acryloyl chloride moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: (E)-3-Methoxyacryloyl chloride can be synthesized through several methods. One common approach involves the reaction of methoxyacrylic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors, where methoxyacrylic acid is reacted with thionyl chloride in a controlled environment. This method ensures high purity and yield of the desired product.
化学反応の分析
Types of Reactions: (E)-3-Methoxyacryloyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methoxyacrylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of methoxyethylamine.
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution reactions typically require nucleophiles like amines or alcohols, and may be carried out in solvents such as dichloromethane (DCM).
Major Products Formed:
Oxidation: Methoxyacrylic acid derivatives
Reduction: Methoxyethylamine
Substitution: Various amides, esters, and ethers
科学的研究の応用
(E)-3-Methoxyacryloyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:
Chemistry: As a reagent in organic synthesis, it is used to create complex molecules and intermediates.
Biology: It is employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and adhesives.
作用機序
The mechanism by which (E)-3-Methoxyacryloyl chloride exerts its effects involves its reactivity with various functional groups. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
類似化合物との比較
Acryloyl chloride
Methacryloyl chloride
Vinyl chloride
Benzoyl chloride
特性
分子式 |
C4H5ClO2 |
|---|---|
分子量 |
120.53 g/mol |
IUPAC名 |
(E)-3-methoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C4H5ClO2/c1-7-3-2-4(5)6/h2-3H,1H3/b3-2+ |
InChIキー |
BONJIDVJFLTCSE-NSCUHMNNSA-N |
異性体SMILES |
CO/C=C/C(=O)Cl |
正規SMILES |
COC=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
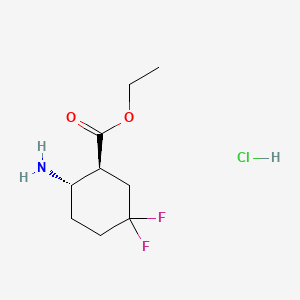
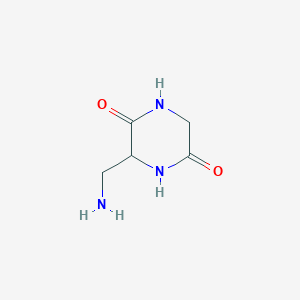
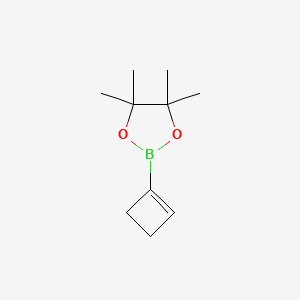

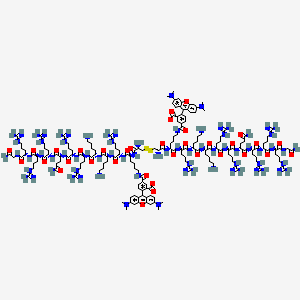
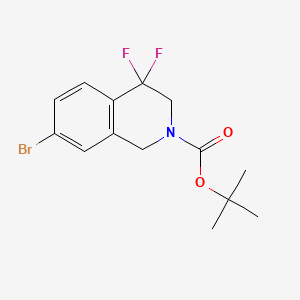
![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)


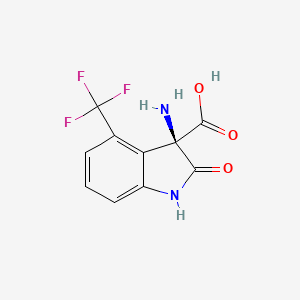
![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)
